2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide
Overview
Description
2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 3,4,5-trimethoxybenzyl group. Benzamides are known for their diverse biological activities and are used in various scientific research applications.
Mechanism of Action
Target of Action
It’s structurally related to methyl 3,4,5-trimethoxybenzoate derivatives, which are known to have significant biological activities . These compounds are closely related to gallic acid and methyl gallates, naturally occurring secondary metabolites found in plants .
Mode of Action
Its structural relatives, methyl 3,4,5-trimethoxybenzoate derivatives, are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Biochemical Pathways
Its structural relatives are known to exert their effects through antioxidant pathways, neutralizing reactive oxygen species and preventing cellular damage .
Result of Action
Its structural relatives are known to protect tissues and key metabolisms against reactive oxygen species, preventing significant damage to cell structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3,4,5-trimethoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the trimethoxybenzyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzaldehyde: An aromatic aldehyde with similar structural features.
Methyl 3,4,5-trimethoxybenzoate: A methyl ester derivative with comparable biological activities.
2-methylbenzoic acid: A precursor in the synthesis of 2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxybenzyl group enhances its hydrophobicity and potential for biological interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-7-5-6-8-14(12)18(20)19-11-13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10H,11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUWWDPMRJGNHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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